Isomer-Specific Physicochemical Profile
The 7-bromo positional isomer exhibits a computed LogP of 2.52 and a TPSA of 26.02 Ų . In comparison, the 6-bromo isomer (PubChem CID 22400274) has a predicted XLogP3-AA of 2.8 [1]. This difference of 0.28 logP units indicates that 7-bromo-2,3-dihydro-1H-inden-5-amine is less lipophilic than its 6-bromo counterpart. For drug discovery programs, this translates to potentially higher aqueous solubility and a distinct pharmacokinetic profile, making the 7-bromo isomer a preferred starting point for lead series where a lower LogP is desired to avoid off-target toxicity.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.52 (vendor computed) |
| Comparator Or Baseline | 6-Bromo-2,3-dihydro-1H-inden-5-amine (PubChem CID 22400274), XLogP3-AA = 2.8 |
| Quantified Difference | -0.28 logP units (lower lipophilicity for the 7-bromo isomer) |
| Conditions | Computed descriptor comparison; target compound LogP from Leyan vendor page; comparator XLogP3-AA from PubChem 2.2 release. |
Why This Matters
The lower LogP suggests improved developability for CNS or oral drugs, directly influencing compound selection in hit-to-lead medicinal chemistry.
- [1] PubChem. 6-Bromo-2,3-dihydro-1H-inden-5-amine (CID 22400274). XLogP3-AA = 2.8. PubChem release 2025.04.14. View Source
